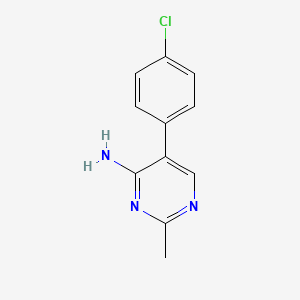

5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine

Description

5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted with a methyl group at position 2, a 4-chlorophenyl group at position 5, and an amine group at position 2. This compound is commercially available as a building block for pharmaceutical and materials science research (CymitQuimica product catalog, Ref: 3D-XJB82673) . Pyrimidines are biologically significant due to their role in nucleic acids and as scaffolds for drug development, particularly in antimicrobial and antiviral applications .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-14-6-10(11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKQKQGGANXOJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and acetone as starting materials.

Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-2-propanone.

Cyclization: The intermediate undergoes cyclization with guanidine in the presence of a catalyst like ammonium acetate to form the pyrimidine ring.

Final Product:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Oxidation and Reduction: The pyrimidine ring can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines and phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that pyrimidine derivatives, including 5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine, exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, with promising results indicating its potential as an antibacterial agent.

- Case Study : A study investigated the antibacterial activity of several pyrimidine derivatives, including this compound. The results demonstrated that this compound exhibited notable inhibition against Escherichia coli, suggesting its application in developing new antibiotics .

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 91.95 |

| Other Derivative | E. coli | 83.76 |

1.2 Anti-thrombolytic Activity

The compound has also been studied for its anti-thrombolytic properties, which are crucial for preventing blood clots.

- Case Study : In a comparative study, this compound was part of a series of pyrimidine derivatives tested for their ability to inhibit clot formation. It was found to have a significant percentage lysis value, indicating its potential use in thrombolytic therapy .

| Compound | Anti-thrombolytic Activity (%) |

|---|---|

| This compound | 41.32 |

| Other Derivative | 31.61 |

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions which allow for the efficient creation of pyrimidine-based compounds.

- Method Overview : A palladium-catalyzed Suzuki cross-coupling reaction has been successfully employed to synthesize this compound, highlighting its versatility in drug development .

2.2 Chemical Properties

The compound is characterized by specific chemical properties that make it suitable for various applications in drug formulation and materials science.

Material Science Applications

3.1 Liquid Crystal Displays

Recent studies have explored the use of pyrimidine derivatives as chiral dopants in liquid crystal displays (LCDs). The unique structural characteristics of this compound make it a candidate for enhancing the performance of LCDs.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Pyrimidines

5-(4-Fluorophenyl)-2-methylpyrimidin-4-amine (CAS: 18871-31-3)

- Structural Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-fluorophenyl group.

- However, direct comparative data on melting points or bioactivity are unavailable .

Pyrimethamine (5-(4-Chlorophenyl)-6-ethyl-2,4-pyrimidinediamine)

- Structural Difference : An ethyl group at position 6 and an additional amine at position 4 distinguish pyrimethamine from the target compound.

- Bioactivity : Pyrimethamine is a clinically used antimalarial agent, highlighting the importance of the 4-chlorophenyl group and diamine substitution for antiparasitic activity .

Heterocyclic and Multi-Ring Substituted Pyrimidines

2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine

- Structural Features : Incorporates a thiophene ring at position 5 and a fluorophenyl group at position 2.

- Bioactivity : Such substitutions are common in kinase inhibitors and antiviral agents, suggesting enhanced π-π stacking and target selectivity compared to simpler aryl groups .

N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structural Features: Adds a phenyl group at position 2 and an aminomethyl-linked 4-chlorophenyl group at position 3.

- Crystallography: Dihedral angles between the pyrimidine and aryl rings range from 5.2° to 86.1°, influencing molecular planarity and intermolecular interactions.

Functional Group Variations

4-Amino-5-aminomethyl-2-methylpyrimidine

- Structural Difference: Lacks the 4-chlorophenyl group but includes an aminomethyl group at position 4.

- Physical Properties: Melting point (114–116°C) suggests higher crystallinity compared to halogenated derivatives, likely due to hydrogen bonding from the aminomethyl group .

5-({[(E)-(4-Chlorophenyl)methylidene]amino}methyl)-2-methylpyrimidin-4-amine (CAS: 20352-46-9)

- Structural Feature: Introduces a Schiff base (imine) via condensation of the aminomethyl group with 4-chlorobenzaldehyde.

- Applications: Schiff bases are known for metal coordination and antimicrobial activity, expanding utility beyond the parent compound .

Antiviral Pyrimidine Derivatives

5-(5-(sec-Butylthio)-1,3,4-thiadiazol-2-yl)-2-methylpyrimidin-4-amine

Comparative Data Table

Biological Activity

5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

The compound features a pyrimidine ring substituted with a chlorophenyl group and a methyl group. Its molecular formula is CHClN.

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds can induce apoptosis in cancer cells such as HeLa and K562, with IC values ranging from 0.79 to 1.6 μM . The presence of the chlorophenyl moiety is believed to enhance the compound's interaction with cellular targets involved in cancer proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 0.79 - 1.6 | Induction of apoptosis |

| K562 | 0.79 - 1.6 | Caspase activation |

| AGS | 53.02 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated moderate to good antibacterial and antifungal activities against various strains, including E. coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values reported were around 16 µg/mL for bacteria and lower for fungi, indicating promising potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 16 | Bactericidal |

| C. albicans | 8 | Fungicidal |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction: The compound triggers apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in cell proliferation and survival, affecting metabolic pathways critical for cancer growth.

- Antimicrobial Mechanisms: The compound disrupts bacterial cell wall synthesis and interferes with fungal cell membrane integrity.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrimidine derivatives, including this compound. The results indicated that these derivatives showed significant cytotoxic effects against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound, revealing that it exhibited potent activity against both bacterial and fungal strains, particularly when modified structurally to enhance its efficacy . The study highlighted the importance of substituents on the pyrimidine nucleus in determining overall biological activity.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)-2-methylpyrimidin-4-amine?

- Methodological Answer: Synthesis typically involves coupling reactions of pyrimidine derivatives with amines. For example, refluxing 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with substituted anilines in chloroform under vigorous stirring yields target compounds . Purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol) ensures high purity. Alternative routes include nucleophilic substitution of chloroalkylpyrimidines with ammonia or amines .

Q. What characterization techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer:

- X-ray crystallography is critical for resolving bond angles, dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes), and hydrogen bonding patterns (e.g., N–H⋯N interactions) .

- NMR spectroscopy identifies substituent positions (e.g., methyl groups at C2, chlorophenyl at C4).

- Mass spectrometry confirms molecular weight (e.g., 289.72 g/mol for derivatives) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in a ventilated area; avoid bulk transport without IMO-compliant containers .

- In case of exposure, rinse eyes/skin with water and seek medical attention. Waste must be treated by certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between polymorphic forms?

- Methodological Answer: Polymorphs arise from variations in hydrogen bonding and packing. For example, intramolecular N–H⋯N bonds in one polymorph may differ from weak C–H⋯O/π interactions in another . To resolve discrepancies:

- Compare dihedral angles (e.g., 5.2° vs. 6.4° in chlorophenyl derivatives).

- Use temperature-dependent crystallography (e.g., data collected at 85 K) to assess thermal motion .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What computational methods optimize reaction conditions for synthesizing derivatives?

- Methodological Answer:

- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states.

- Machine learning models trained on experimental data (e.g., solvent choices, reflux times) narrow optimal conditions.

- ICReDD’s reaction path search integrates computational and experimental feedback loops to reduce trial-and-error .

Q. How should discrepancies in NMR data due to tautomerism or dynamic effects be analyzed?

- Methodological Answer:

- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., amine-imine shifts).

- Use 2D NMR (COSY, NOESY) to assign overlapping signals from substituents (e.g., methyl groups).

- Compare experimental data with computed chemical shifts (GIAO-DFT) to validate assignments .

Q. What strategies assess the compound’s biological activity against antimicrobial targets?

- Methodological Answer:

- Microbiological assays : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using agar dilution methods .

- Docking studies : Screen against fungal cytochrome P450 enzymes (e.g., CYP51) to predict binding modes.

- Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to trifluoromethyl) and correlate with MIC values .

Notes

- Avoid commercial sources (e.g., BenchChem, GLPBIO) per reliability guidelines.

- Computational tools (e.g., OEChem, PubChem) should be cross-validated with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.